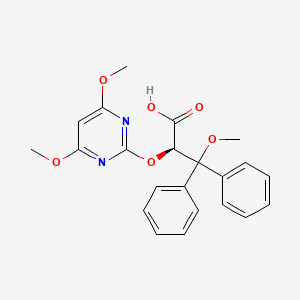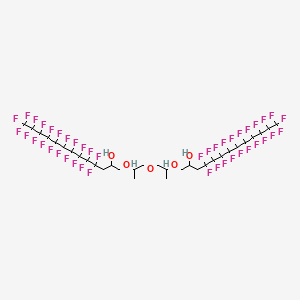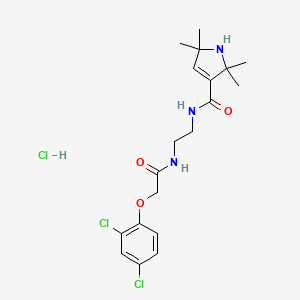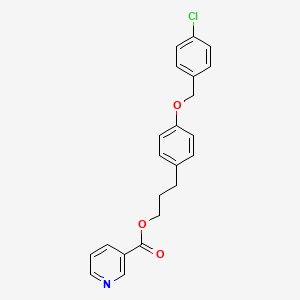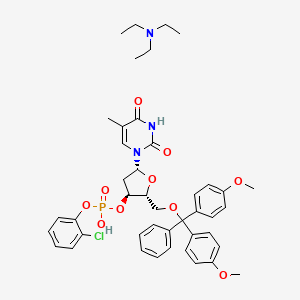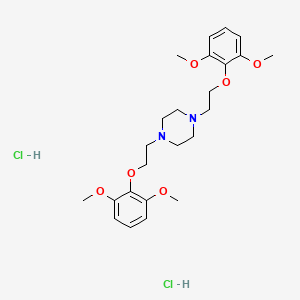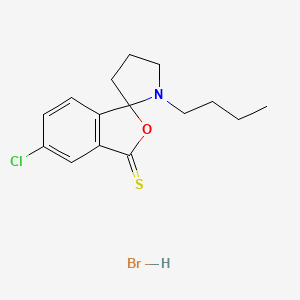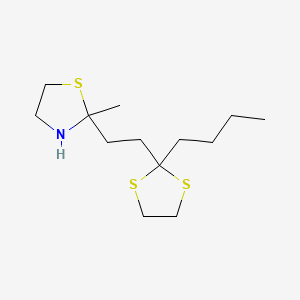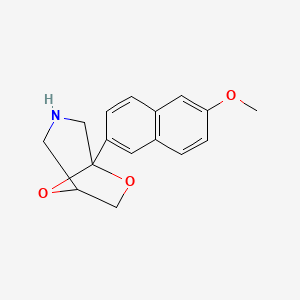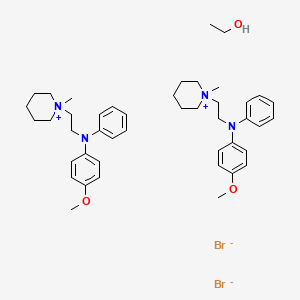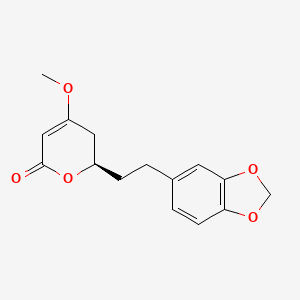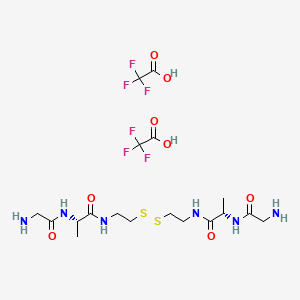
L-Alaninamide, glycyl-N-(2-mercaptoethyl)-, 2,2'-disulfide bis(trifluoroacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alaninamide, glycyl-N-(2-mercaptoethyl)-, 2,2’-disulfide bis(trifluoroacetate) is a dipeptide compound It is known for its unique structure, which includes a disulfide bond and trifluoroacetate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Alaninamide, glycyl-N-(2-mercaptoethyl)-, 2,2’-disulfide bis(trifluoroacetate) typically involves the following steps:
Peptide Bond Formation: The initial step involves the formation of a peptide bond between L-alaninamide and glycyl-N-(2-mercaptoethyl)-. This is usually achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis.
Disulfide Bond Formation: The next step is the formation of the disulfide bond. This can be accomplished by oxidizing the thiol groups present in the N-(2-mercaptoethyl) moiety. Common oxidizing agents include iodine or hydrogen peroxide.
Trifluoroacetate Addition: Finally, the trifluoroacetate groups are introduced. This is typically done by treating the compound with trifluoroacetic acid (TFA) under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Peptide Synthesis: Utilizing automated peptide synthesizers to produce large quantities of the peptide.
Oxidation and Purification: Employing large-scale oxidation reactors and purification systems to ensure high yield and purity.
Trifluoroacetate Incorporation: Using industrial-grade TFA and controlled reaction environments to introduce the trifluoroacetate groups efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
L-Alaninamide, glycyl-N-(2-mercaptoethyl)-, 2,2’-disulfide bis(trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The trifluoroacetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Iodine, hydrogen peroxide.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiol-containing peptides.
Substitution: Peptides with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
L-Alaninamide, glycyl-N-(2-mercaptoethyl)-, 2,2’-disulfide bis(trifluoroacetate) has several scientific research applications:
Chemistry: Used as a model compound for studying peptide bond formation and disulfide bond chemistry.
Biology: Investigated for its role in protein folding and stability due to its disulfide bond.
Medicine: Explored for potential therapeutic applications, including as a drug delivery agent or in the design of peptide-based drugs.
Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of L-Alaninamide, glycyl-N-(2-mercaptoethyl)-, 2,2’-disulfide bis(trifluoroacetate) involves:
Disulfide Bond Formation: The disulfide bond plays a crucial role in stabilizing the compound’s structure and influencing its reactivity.
Molecular Targets: The compound can interact with thiol-containing proteins and enzymes, potentially affecting their function.
Pathways Involved: The compound may participate in redox reactions and influence cellular redox states.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Cystine: Contains a disulfide bond but lacks the trifluoroacetate groups.
Glutathione Disulfide: A naturally occurring disulfide-containing peptide with different amino acid composition.
N-Acetylcysteine: Contains a thiol group but does not form a disulfide bond.
Eigenschaften
CAS-Nummer |
117370-27-1 |
|---|---|
Molekularformel |
C18H30F6N6O8S2 |
Molekulargewicht |
636.6 g/mol |
IUPAC-Name |
(2S)-2-[(2-aminoacetyl)amino]-N-[2-[2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]ethyldisulfanyl]ethyl]propanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H28N6O4S2.2C2HF3O2/c1-9(19-11(21)7-15)13(23)17-3-5-25-26-6-4-18-14(24)10(2)20-12(22)8-16;2*3-2(4,5)1(6)7/h9-10H,3-8,15-16H2,1-2H3,(H,17,23)(H,18,24)(H,19,21)(H,20,22);2*(H,6,7)/t9-,10-;;/m0../s1 |
InChI-Schlüssel |
NQPOLYPHFJZQSO-BZDVOYDHSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NCCSSCCNC(=O)[C@H](C)NC(=O)CN)NC(=O)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC(C(=O)NCCSSCCNC(=O)C(C)NC(=O)CN)NC(=O)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



